Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate
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Overview
Description
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is a chemical compound known for its use as a protecting group in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate typically involves the reaction of 4-methyl-3-sulfamoylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove the tert-butyl group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to cleave the tert-butyl group.
Substitution: Various nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: The major product is 4-methyl-3-sulfamoylaniline.
Substitution: Depending on the nucleophile used, products can vary but typically include substituted carbamates.
Scientific Research Applications
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine. This property makes it valuable in multi-step synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another protecting group for amines, but without the sulfamoyl group.
Carboxybenzyl (CBz) carbamate: Used similarly but requires different conditions for removal.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group that is removed under basic conditions.
Uniqueness
Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is unique due to its combination of the tert-butyl and sulfamoyl groups, providing both stability and ease of removal. This makes it particularly useful in complex synthetic routes where multiple protecting groups are required .
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-3-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C12H18N2O4S/c1-8-5-6-9(7-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)(H2,13,16,17) |
InChI Key |
YIBZTLQFSIGKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)S(=O)(=O)N |
Origin of Product |
United States |
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